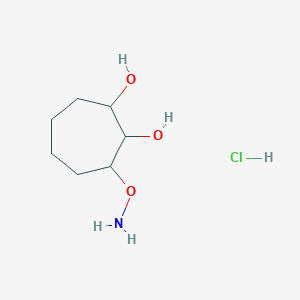
3-Aminooxycycloheptane-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Aminooxycycloheptane-1,2-diol;hydrochloride could potentially involve the oxidation of alkenes to produce an oxacyclopropane ring, also known as an epoxide ring . This can be achieved through the reaction of an alkene with peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .科学的研究の応用
Alzheimer's Disease Research
A Phase II study investigated the effects of 3-amino-1-propanesulfonic acid (3APS) on Alzheimer's disease, focusing on its ability to bind amyloid β, a protein involved in the disease's pathology. Although not the exact compound you're asking about, this research highlights the scientific exploration of amino compounds in neurological disorders. The study found that long-term administration of 3APS is safe and reduces CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Environmental Exposure and Health Impacts
Another study examined the environmental exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates. While not directly related to the compound , this research contributes to understanding the health implications of exposure to synthetic compounds in the environment. The presence of DINCH metabolites in human urine suggests environmental exposure levels and potential health risks (Silva et al., 2013).
Antioxidant Capacity and Inflammatory Diseases
Research on the impairment of intestinal glutathione synthesis in patients with inflammatory bowel disease (IBD) provides insights into how amino acids and related compounds can affect antioxidant capacity and inflammation in the gut. Although the focus is not on the specific compound of interest, studies like these are crucial for understanding the biochemical pathways that could be influenced by similar compounds (Sido et al., 1998).
Diagnostic and Therapeutic Research
The synthesis and evaluation of amino acid derivatives for imaging brain tumors, like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), indicate the potential of structurally related compounds in diagnostic and therapeutic applications. This demonstrates the ongoing research into novel compounds for medical imaging and treatment of serious conditions (Shoup et al., 1999).
特性
IUPAC Name |
3-aminooxycycloheptane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c8-11-6-4-2-1-3-5(9)7(6)10;/h5-7,9-10H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJLLVSVSNOCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C(C1)O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2826392.png)


![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(methoxymethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2826396.png)
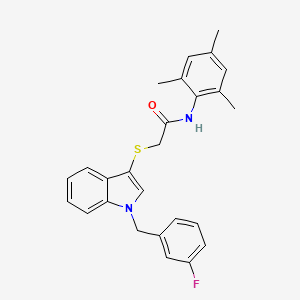
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2826399.png)
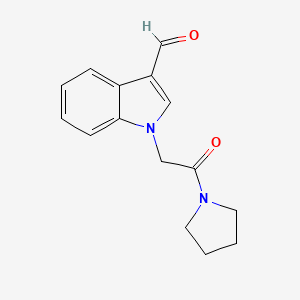
![N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2826401.png)
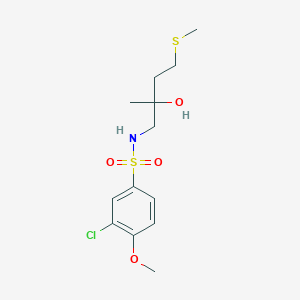
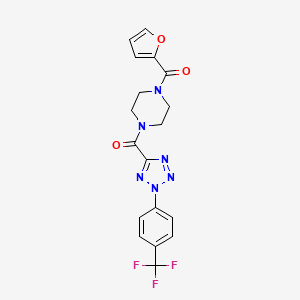
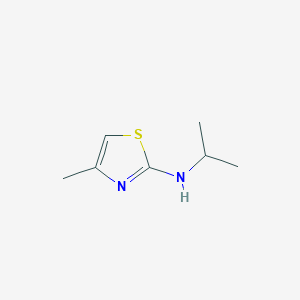
![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
